An In-Depth Technical Guide to the Chemical Properties of 2-tert-Butyl-4-hydroxyanisole-d3
An In-Depth Technical Guide to the Chemical Properties of 2-tert-Butyl-4-hydroxyanisole-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-tert-Butyl-4-hydroxyanisole-d3 (BHA-d3), a deuterated isotopologue of the widely used antioxidant, butylated hydroxyanisole (BHA). This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies. The guide covers the core chemical properties, synthesis, and analytical methodologies, as well as the known biological effects and mechanisms of action of its non-deuterated counterpart, BHA. Detailed experimental protocols and data are presented to facilitate its application in research settings, particularly in pharmacokinetic and metabolic studies where it serves as an invaluable internal standard.
Introduction
2-tert-Butyl-4-hydroxyanisole-d3 is the deuterium-labeled form of 2-tert-butyl-4-hydroxyanisole (B1682940), a major isomer of the synthetic antioxidant butylated hydroxyanisole (BHA). BHA is extensively used as a preservative in the food, cosmetics, and pharmaceutical industries to prevent oxidative degradation of fats and oils.[1] The deuteration of the methoxy (B1213986) group in 2-tert-butyl-4-hydroxyanisole-d3 makes it an ideal internal standard for mass spectrometry-based quantitative analysis.[2][3] Its increased mass allows for clear differentiation from the endogenous or unlabeled analyte, thereby improving the accuracy and precision of analytical methods.[2][3] This guide will delve into the specific chemical properties of the deuterated compound, alongside relevant information from its well-studied non-deuterated analog.
Chemical and Physical Properties
The fundamental chemical and physical properties of 2-tert-Butyl-4-hydroxyanisole-d3 are summarized below. Data for the non-deuterated form (2-tert-Butyl-4-hydroxyanisole) is also provided for comparison, as specific experimental data for the deuterated compound is limited.
Table 1: Core Chemical Properties
| Property | 2-tert-Butyl-4-hydroxyanisole-d3 | 2-tert-Butyl-4-hydroxyanisole |
| Molecular Formula | C₁₁H₁₃D₃O₂ | C₁₁H₁₆O₂ |
| Molecular Weight | 183.26 g/mol | 180.24 g/mol |
| CAS Number | 1794892-02-6 | 88-32-4 |
| IUPAC Name | 2-tert-butyl-4-(methoxy-d3)phenol | 2-tert-butyl-4-methoxyphenol |
| Synonyms | BHA-d3, 3-tert-Butyl-4-methoxyphenol-d3 | 2-BHA, 3-tert-Butyl-4-methoxyphenol |
Table 2: Physical Properties
| Property | 2-tert-Butyl-4-hydroxyanisole-d3 | 2-tert-Butyl-4-hydroxyanisole |
| Appearance | Waxy solid (inferred from BHA) | White to yellowish waxy solid |
| Melting Point | Not available | 48-55 °C |
| Boiling Point | Not available | 264-270 °C |
| Solubility | Not available | Insoluble in water; soluble in ethanol, acetone, DMSO, fats, and oils[4] |
| Isotopic Purity | ≥98 atom % D | N/A |
| Chemical Purity | ≥97% | ≥98.5% |
Synthesis and Manufacturing
A general synthesis strategy for the non-deuterated 2-tert-butyl-4-hydroxyanisole is as follows:
-
Reaction Setup : p-Methoxyphenol is reacted with tert-butanol (B103910) or isobutylene (B52900) in the presence of a catalyst.
-
Catalyst : Acidic catalysts such as phosphoric acid, sulfuric acid, or solid acid catalysts like hydrogen Y molecular sieves are commonly employed.[5]
-
Solvent : A non-polar solvent such as hexane (B92381) may be used.
-
Reaction Conditions : The reaction is typically carried out at elevated temperatures (e.g., 80-180 °C).[5]
-
Purification : The resulting mixture of 2- and 3-isomers is then purified, often by distillation or chromatography, to isolate the 2-tert-butyl-4-hydroxyanisole.
To synthesize the deuterated compound, a common strategy would be to use a deuterated methylating agent, such as deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄), to introduce the trideuteromethyl group onto the corresponding phenol (B47542) precursor.
Analytical Methods
2-tert-Butyl-4-hydroxyanisole-d3 is primarily used as an internal standard in chromatographic and mass spectrometric methods for the quantification of BHA in various matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most common analytical technique for the quantification of BHA, where BHA-d3 serves as an ideal internal standard.
Experimental Protocol: Quantification of BHA in Biological Samples
-
Sample Preparation :
-
To 1 mL of plasma or homogenized tissue, add a known concentration of 2-tert-Butyl-4-hydroxyanisole-d3 (e.g., 100 ng/mL) as the internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane and isopropanol).
-
Vortex and centrifuge the sample to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen. .
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[6]
-
-
LC-MS/MS Conditions :
-
LC Column : A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase : A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is common.[7]
-
Flow Rate : A typical flow rate is 0.3-0.5 mL/min.
-
Mass Spectrometry : Electrospray ionization (ESI) in negative ion mode is often used.[7]
-
MRM Transitions :
-
BHA: m/z 179.1 → 164.1
-
BHA-d3: m/z 182.1 → 167.1
-
-
dot
Caption: Workflow for BHA quantification using BHA-d3.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of 2-tert-Butyl-4-hydroxyanisole-d3.
-
¹H NMR : The proton NMR spectrum of the non-deuterated compound would show characteristic signals for the aromatic protons, the tert-butyl protons, and the methoxy protons. In the deuterated analog, the signal corresponding to the methoxy protons would be absent.
-
¹³C NMR : The carbon NMR would show distinct signals for each carbon atom in the molecule.
-
²H NMR : Deuterium NMR would show a signal corresponding to the deuterated methoxy group.
Biological Activity and Mechanism of Action
The biological activity of 2-tert-Butyl-4-hydroxyanisole-d3 is expected to be very similar to that of its non-deuterated counterpart, BHA. The primary biological effect of BHA is its antioxidant activity.
Antioxidant Mechanism and the Nrf2 Signaling Pathway
BHA exerts its antioxidant effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.
Mechanism of Action:
-
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.
-
BHA and its metabolites can react with cysteine residues on Keap1, leading to a conformational change in Keap1.[2]
-
This conformational change prevents Keap1 from binding to Nrf2, thus inhibiting Nrf2 degradation.
-
Stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.
-
This leads to the upregulation of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).[8] These enzymes play a crucial role in detoxifying reactive oxygen species (ROS) and electrophilic carcinogens.
dot
References
- 1. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101973858A - Method for synthesizing tert-butylated hydroxyanisole through solid-liquid-phase reaction - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of residual butylated hydroxytoluene and butylated hydroxyanisole in Salmo salar, milk, and butter by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of 2- and 3-tert-butyl-4-hydroxyanisole on glutathione S-transferase and epoxide hydrolase activities and sulfhydryl levels in liver and forestomach of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
